benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate
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Overview
Description
Benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate is a complex organic compound that features a combination of pyrazole and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate typically involves multiple steps. One common approach is the reaction of benzyl chloroformate with 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analogue that lacks the pyrazole and tetrahydropyran moieties.
Tetrahydro-2H-pyran-4-yl methyl carbamate: Similar structure but without the pyrazole ring.
1H-pyrazol-4-yl carbamate: Contains the pyrazole ring but lacks the tetrahydropyran moiety.
Uniqueness
Benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrazole and tetrahydropyran rings allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(23-13-15-4-2-1-3-5-15)19-16-10-18-20(12-16)11-14-6-8-22-9-7-14/h1-5,10,12,14H,6-9,11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCRFGXTZTXEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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